molecular formula C15H23NO2 B4762133 4-[3-(2,6-dimethylphenoxy)propyl]morpholine

4-[3-(2,6-dimethylphenoxy)propyl]morpholine

Cat. No. B4762133
M. Wt: 249.35 g/mol
InChI Key: QAWWRUNXWXTRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,6-dimethylphenoxy)propyl]morpholine, also known as DMPP, is a chemical compound that belongs to the family of morpholine derivatives. DMPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

4-[3-(2,6-dimethylphenoxy)propyl]morpholine binds to the orthosteric site of nAChRs, which is located at the interface between two adjacent subunits. This binding induces a conformational change in the receptor, which allows ions to flow through the channel and generate an electrical signal. The activation of nAChRs by 4-[3-(2,6-dimethylphenoxy)propyl]morpholine leads to the release of neurotransmitters, such as dopamine and acetylcholine, which play a crucial role in the regulation of behavior and cognition.
Biochemical and Physiological Effects
4-[3-(2,6-dimethylphenoxy)propyl]morpholine has been shown to have several biochemical and physiological effects in the nervous system. For example, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. 4-[3-(2,6-dimethylphenoxy)propyl]morpholine can also increase the release of neurotransmitters, which can modulate the activity of other neurons and circuits. Additionally, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine can activate different types of nAChRs, which can have distinct effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

4-[3-(2,6-dimethylphenoxy)propyl]morpholine has several advantages for lab experiments. First, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine is a highly selective agonist of nAChRs, which means it can activate these receptors without inducing any significant side effects. Second, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine has a long half-life, which allows for sustained activation of nAChRs. Third, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine also has some limitations. For example, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine can only activate a subset of nAChRs, which may limit its applicability to certain research questions. Additionally, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine can induce desensitization of nAChRs, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 4-[3-(2,6-dimethylphenoxy)propyl]morpholine. First, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine could be used to study the role of nAChRs in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Second, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine could be used to investigate the molecular mechanisms of synaptic plasticity and learning and memory. Third, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine could be used to develop new drugs that target nAChRs for the treatment of addiction and other disorders. Finally, 4-[3-(2,6-dimethylphenoxy)propyl]morpholine could be used to explore the functional diversity of nAChRs and their interactions with other neurotransmitter systems.

Scientific Research Applications

4-[3-(2,6-dimethylphenoxy)propyl]morpholine has been used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the nervous system. nAChRs are ligand-gated ion channels that are involved in various physiological processes, including learning and memory, attention, and addiction. 4-[3-(2,6-dimethylphenoxy)propyl]morpholine is a selective agonist of nAChRs, which means it can activate these receptors without inducing any significant side effects.

properties

IUPAC Name

4-[3-(2,6-dimethylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13-5-3-6-14(2)15(13)18-10-4-7-16-8-11-17-12-9-16/h3,5-6H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWWRUNXWXTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenyl (3-morpholinopropyl) ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2,6-dimethylphenoxy)propyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[3-(2,6-dimethylphenoxy)propyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[3-(2,6-dimethylphenoxy)propyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[3-(2,6-dimethylphenoxy)propyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[3-(2,6-dimethylphenoxy)propyl]morpholine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[3-(2,6-dimethylphenoxy)propyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.